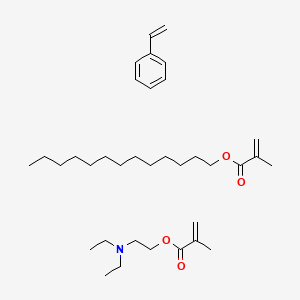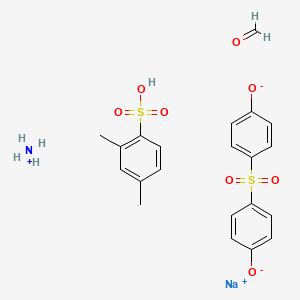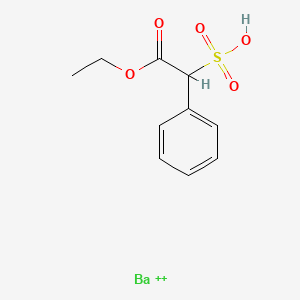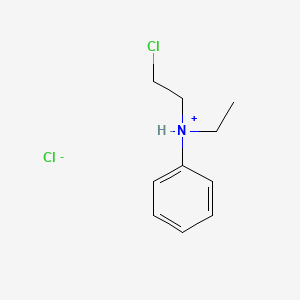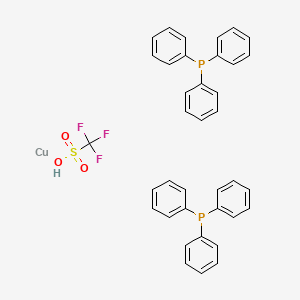
(Trifluoromethanesulphonato-O)bis(triphenylphosphino)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper is a coordination compound with the molecular formula C37H30CuF3O3P2S and a molecular weight of 738.2 g/mol. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper typically involves the reaction of copper(I) trifluoromethanesulfonate with triphenylphosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The production facilities are equipped with advanced technologies to handle the chemicals safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The trifluoromethanesulfonato ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .
Aplicaciones Científicas De Investigación
(Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center acts as a Lewis acid, activating the substrates and promoting the desired reactions. The trifluoromethanesulfonato and triphenylphosphino ligands play crucial roles in stabilizing the copper center and modulating its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper include:
- Copper(I) trifluoromethanesulfonate
- Copper(I) triphenylphosphine complexes
- Copper(II) trifluoromethanesulfonate
Uniqueness
What sets (Trifluoromethanesulfonato-o)bis(triphenylphosphino)copper apart from these similar compounds is its unique combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both trifluoromethanesulfonato and triphenylphosphino ligands allows for versatile applications in various fields of research .
Propiedades
Número CAS |
60976-91-2 |
|---|---|
Fórmula molecular |
C37H31CuF3O3P2S |
Peso molecular |
738.2 g/mol |
Nombre IUPAC |
copper;trifluoromethanesulfonic acid;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.CHF3O3S.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h2*1-15H;(H,5,6,7); |
Clave InChI |
DRHWTVXOSYOEEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


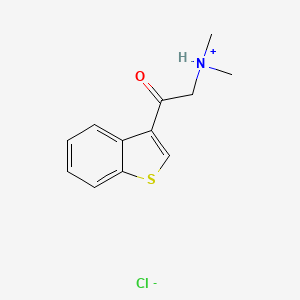

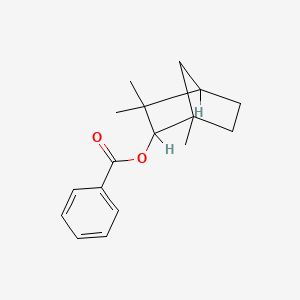
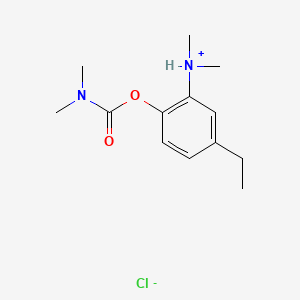
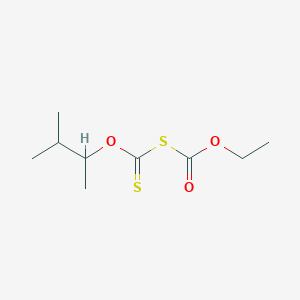
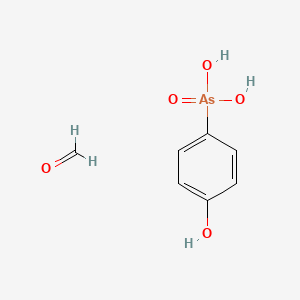
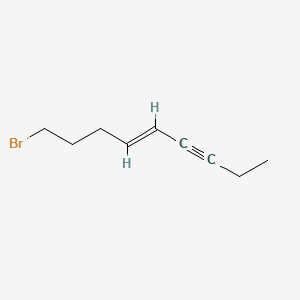
![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
